(5R)-4-(5-bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
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Overview
Description
SGC6870 is a novel potent, selective, and cell-active inhibitor of PRMT6 with IC50 of 77 ± 6 nM, being selective over all other PRMTs and 23 methyltransferases.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques: The synthesis techniques for benzodiazepine derivatives, including those similar to the specified compound, involve various chemical reactions, leading to diverse molecular structures with different substituents. These techniques are essential for exploring the potential applications of such compounds in scientific research (Kravtsov et al., 2012).
- Crystal and Molecular Structure Studies: Detailed crystallographic studies have been conducted on benzodiazepine derivatives. These studies are crucial for understanding the molecular interactions and stability of these compounds, which can have implications in various scientific fields, such as materials science and pharmacology (Naveen et al., 2019).
Chemical Reactions and Properties
- Reactivity and Molecular Interactions: Research into the reactivity of benzodiazepine derivatives, including the study of substituent effects in chemical reactions, provides insights into the chemical properties and potential applications of these compounds in organic synthesis and drug design (Jančienė et al., 2011).
- Alkylation Studies: Alkylation reactions of similar benzodiazepine compounds have been explored, shedding light on their potential for modification and the creation of new derivatives with different chemical properties (Pavlovsky et al., 2009).
Pharmacological and Biological Studies
- Pharmacological Investigations: While direct studies on this specific benzodiazepine derivative might be limited, related compounds have been investigated for their pharmacological properties. These studies contribute to a broader understanding of how such compounds might interact with biological systems, which is crucial for their potential therapeutic applications (Cha et al., 2016).
properties
Product Name |
(5R)-4-(5-bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one |
---|---|
Molecular Formula |
C23H21BrN2O2S |
Molecular Weight |
469.397 |
IUPAC Name |
(R)-4-(5-Bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one |
InChI |
InChI=1S/C23H21BrN2O2S/c1-13-4-5-18-17(11-13)22(16-9-14(2)8-15(3)10-16)26(12-21(27)25-18)23(28)19-6-7-20(24)29-19/h4-11,22H,12H2,1-3H3,(H,25,27)/t22-/m1/s1 |
InChI Key |
NIPTUMFVYBXSMZ-JOCHJYFZSA-N |
SMILES |
O=C1CN(C(C2=CC=C(Br)S2)=O)[C@H](C3=CC(C)=CC(C)=C3)C4=CC(C)=CC=C4N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SGC6870; SGC-6870 SGC 6870 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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